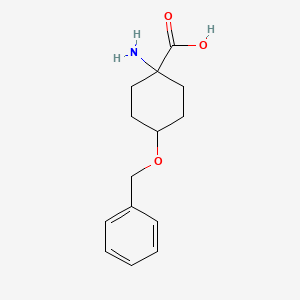
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . It is also known by its systematic name, 2-Pyrrolidinone, 1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)- . This compound is characterized by the presence of a pyrrolidinone ring substituted with a 4-chlorophenyl group and a hydroxymethyl group.
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with succinic anhydride to form an intermediate, which is then cyclized to produce the desired pyrrolidinone derivative . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol .
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-pyrrolidinone: This compound lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-3-(hydroxymethyl)pyrrolidin-2-one:
1-(4-Chlorophenyl)-3-(methyl)pyrrolidin-2-one: The presence of a methyl group instead of a hydroxymethyl group can influence the compound’s properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-14)11(13)15/h1-4,8,14H,5-7H2 |
Clave InChI |
KOILJAZBLWYJRI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C1CO)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B8309773.png)

![2-(Benzo[b]thiophen-3-yl)-2-(3-fluorophenylamino)acetic acid](/img/structure/B8309780.png)






